5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
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Biological Activity
5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its imidazole and pyridine rings, with a fluorine substituent at the 5-position. This structural configuration is crucial for its biological activity. The compound's molecular formula is , and it exhibits properties that enhance bioavailability and efficacy against various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Geranylgeranylation : Studies show that derivatives of imidazo[1,2-a]pyridine can inhibit Rab geranylgeranyl transferase (RGGT), which is vital for the prenylation of proteins involved in cell signaling. This inhibition leads to reduced cell viability in cancer cell lines such as HeLa cells, with IC50 values indicating significant cytotoxicity (IC50 < 150 μM for several compounds) .
- Antiparasitic Activity : The compound demonstrates potent activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). For instance, a derivative showed an EC50 value of 3.7 nM against the parasite, indicating high efficacy . The fluorination at the 5-position enhances both central nervous system bioavailability and potency against the parasite.
Case Studies
- Antitrypanosomal Activity : A study highlighted the synthesis of various imidazopyridine derivatives, including this compound, showing improved potency against T. brucei compared to non-fluorinated analogs. Specifically, compounds with fluorination exhibited enhanced oral pharmacokinetics and brain penetration .
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that certain derivatives significantly reduced cell viability in HeLa cells. The most active compounds were noted to have IC50 values ranging from 386 to 735 μM . This suggests potential for development as anticancer agents.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
5-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYUIXNFIYAFMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856438 | |
Record name | 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352398-48-1 | |
Record name | 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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